N-(4-ETHOXYPHENYL)-2-{[1-(1-NAPHTHYL)-1H-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE
Overview
Description
N-(4-ETHOXYPHENYL)-2-{[1-(1-NAPHTHYL)-1H-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE is a complex organic compound with a unique structure that combines an ethoxyphenyl group, a naphthyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-{[1-(1-NAPHTHYL)-1H-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-ethoxyphenylamine: This can be achieved by the ethylation of 4-aminophenol.
Formation of 1-(1-naphthyl)-1H-tetrazole: This involves the reaction of 1-naphthylamine with sodium azide and a suitable catalyst.
Coupling Reaction: The final step involves coupling 4-ethoxyphenylamine with 1-(1-naphthyl)-1H-tetrazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-{[1-(1-NAPHTHYL)-1H-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-{[1-(1-NAPHTHYL)-1H-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-{[1-(1-NAPHTHYL)-1H-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological targets that recognize carboxylates.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)propanamide
- 1-(1-naphthyl)-1H-tetrazole
- 4-ethoxyphenylamine
Uniqueness
N-(4-ETHOXYPHENYL)-2-{[1-(1-NAPHTHYL)-1H-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-29-18-13-11-17(12-14-18)23-21(28)15(2)30-22-24-25-26-27(22)20-10-6-8-16-7-4-5-9-19(16)20/h4-15H,3H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHMEUIGBGVHEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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